molecular formula C9H12N2 B578504 (3-Cyclopropylpyridin-2-yl)methanamine CAS No. 1256816-54-2

(3-Cyclopropylpyridin-2-yl)methanamine

Cat. No.: B578504
CAS No.: 1256816-54-2
M. Wt: 148.209
InChI Key: XGDYXMGROZBQIU-UHFFFAOYSA-N
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Description

(3-Cyclopropylpyridin-2-yl)methanamine is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylpyridin-2-yl)methanamine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method is the reaction of 3-cyclopropylpyridine with formaldehyde and ammonia under acidic conditions to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones, reduced amine derivatives, and substituted pyridine compounds .

Mechanism of Action

The mechanism of action of (3-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropylpyridin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties .

Properties

IUPAC Name

(3-cyclopropylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDYXMGROZBQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739982
Record name 1-(3-Cyclopropylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256816-54-2
Record name 1-(3-Cyclopropylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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